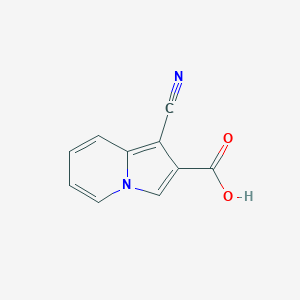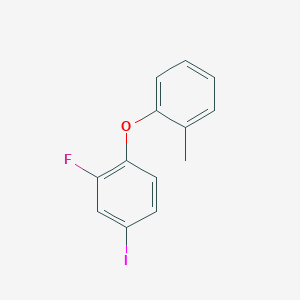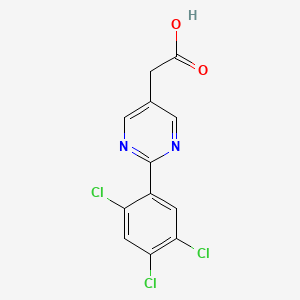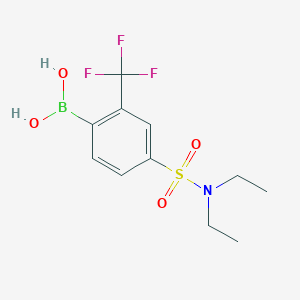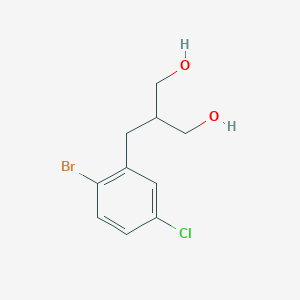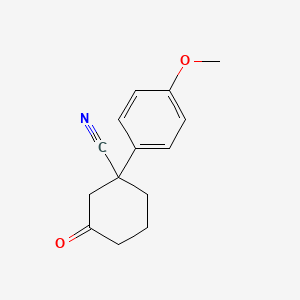
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol: is a chiral compound that features an amino group, a hydroxyl group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and glycidol.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring of glycidol by the amino group of 2-chloro-4-fluoroaniline under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential anticancer properties.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Amino-1-phenylethanol: Lacks the chloro and fluoro substituents on the phenyl ring.
2-Amino-1-(4-chlorophenyl)ethanol: Similar structure but without the fluorine atom.
2-Amino-1-(2-fluorophenyl)ethanol: Similar structure but without the chlorine atom.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Clave InChI |
MJUPJVGXVPDJCO-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)O |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



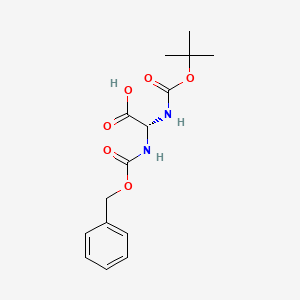
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)

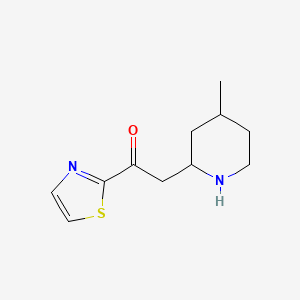
![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
